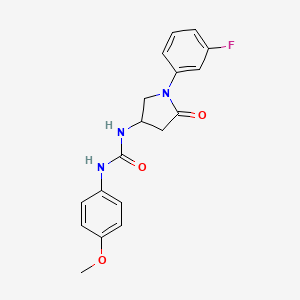
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a urea moiety, which are known to contribute to its pharmacological properties. The presence of the 3-fluorophenyl and 4-methoxyphenyl groups enhances its interaction with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure
The molecular formula of this compound is C16H18FN3O2, with a molecular weight of approximately 303.34 g/mol. The structural characteristics include:
- Pyrrolidinone ring : A five-membered ring containing nitrogen and carbonyl groups.
- Fluorophenyl group : Enhances lipophilicity and electronic properties.
- Methoxyphenyl group : Potentially increases binding affinity to biological targets.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups facilitate binding to these targets, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, influencing various physiological responses.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Anticoagulant Activity : Similar compounds have shown high potency against factor Xa (fXa), suggesting potential use as anticoagulants. For example, modifications in the structure have led to compounds with improved pharmacokinetic profiles and selectivity for fXa .
- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including potential applications in treating anxiety and depression due to their interaction with serotonin receptors .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antithrombotic Effects : A study on a related compound demonstrated significant antithrombotic effects in animal models, indicating that modifications in the urea moiety can enhance efficacy against thromboembolic disorders .
- Neuroprotective Effects : Research has indicated that structurally similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, particularly through serotonin receptor antagonism .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Chlorine substituent instead of fluorine | Potentially similar activity but may differ in binding affinity |
| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Methyl substituent | Altered electronic properties affecting activity |
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-7-5-13(6-8-16)20-18(24)21-14-10-17(23)22(11-14)15-4-2-3-12(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDPNQOIPLVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














